5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide

physicochemical profiling drug-likeness halogen SAR

5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide (CAS 1620666-18-3; molecular formula C18H19FN2O2; MW 314.35 g/mol) is a synthetic indole-2-carboxamide derivative featuring a 5-fluoro substituent on the indole core, an N-isopropyl group, and an N-(5-methylfuran-2-yl)methyl moiety. The compound is available from multiple chemical suppliers as a research-grade screening compound (typically ≥95% purity) for non-human, non-therapeutic investigative use.

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
Cat. No. B15325519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC18H19FN2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CN(C(C)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F
InChIInChI=1S/C18H19FN2O2/c1-11(2)21(10-15-6-4-12(3)23-15)18(22)17-9-13-8-14(19)5-7-16(13)20-17/h4-9,11,20H,10H2,1-3H3
InChIKeyQRXJPJQSENMXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide: Structural and Physicochemical Baseline for Research Procurement


5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide (CAS 1620666-18-3; molecular formula C18H19FN2O2; MW 314.35 g/mol) is a synthetic indole-2-carboxamide derivative featuring a 5-fluoro substituent on the indole core, an N-isopropyl group, and an N-(5-methylfuran-2-yl)methyl moiety . The compound is available from multiple chemical suppliers as a research-grade screening compound (typically ≥95% purity) for non-human, non-therapeutic investigative use . Its unique combination of a fluorinated indole scaffold with a furan-containing amide side chain positions it within the structural space of both kinase-targeted indole carboxamides and cannabinoid receptor modulators, though its specific pharmacological profile remains under-characterized relative to well-studied analogs [1].

Procurement Risk: Why In-Class Indole-2-Carboxamide Analogs Cannot Simply Replace 5-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide


Within the 1H-indole-2-carboxamide chemical class, even minor structural variations produce substantial shifts in biological activity and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that the 5-position halogen identity (F vs. Cl) and the C3 alkyl chain length on the indole ring alter CB1 allosteric modulator IC50 values by 2- to 10-fold [1]. In a separate kinase-targeted series, replacing 5-fluoro with 5-methoxy on indole-2-carboxamides caused a >15-fold loss in antiplasmodial potency [2]. Furthermore, the N-substituent identity—whether a phenethylamine linker (as in the Org series) or a furan-2-ylmethyl moiety (as in the target compound)—dictates the pharmacophore geometry and therefore target engagement profile. These divergent effects mean that procurement decisions for SAR expansion, selectivity profiling, or chemical probe development must be made on a compound-by-compound basis rather than through class-level substitution [1][2].

Quantitative Differentiation Evidence: 5-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide Against Its Closest Comparators


5-Fluoro vs. 5-Methyl Indole Substitution: Predicted Lipophilicity and Electronic Profile Comparison

The target compound (5-fluoro) differs from its direct 5-methyl analog (CAS 1620666-15-0) by a single atom replacement at the indole C5 position. Computational predictions indicate altered lipophilicity: the target compound exhibits a predicted LogP of approximately 3.19 [1], whereas the 5-methyl analog (C19H22N2O2, MW 310.39) is expected to have a higher LogP (~3.5–3.8) due to the additional methyl carbon [2]. The electron-withdrawing fluorine atom lowers the indole ring electron density compared to the electron-donating methyl group, which can differentially affect π-stacking interactions with aromatic residues in kinase ATP-binding pockets and GPCR orthosteric sites [3].

physicochemical profiling drug-likeness halogen SAR

N-Furan-2-ylmethyl vs. N-Phenethyl Substitution: Impact on CB1 Allosteric Modulator Pharmacophore Geometry

Published CB1 allosteric modulator SAR reveals a strict requirement for an ethylene linker between the carboxamide nitrogen and the phenyl ring B; alternative linkers resulted in total loss of activity [1]. The target compound replaces the phenethyl group with a furan-2-ylmethyl moiety connected via a single methylene bridge, representing a distinct chemotype with a shorter, more conformationally constrained linker. In the well-characterized Org series, the most potent 5-fluoro indole-2-carboxamide CB1 NAM (compound 43) has an IC50 of 151 nM when bearing a 3-methyl group and a diethylamino-phenethyl N-substituent [2]. The target compound's furan-containing N-substituent is not represented in any published CB1 allosteric modulator SAR dataset, meaning its activity profile at CB1—and at other potential targets such as IKK2 or Btk kinases—remains empirically uncharacterized but structurally distinct [3].

CB1 allosteric modulation pharmacophore mapping indole-2-carboxamide SAR

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Compared to 6-Methyl Regioisomer

Predicted physicochemical parameters differentiate the target compound from its 6-methyl regioisomer (CAS 1620666-15-0). The target compound has a predicted boiling point of 502.8 ± 50.0 °C, density of 1.235 ± 0.06 g/cm³, and an acidic pKa of 14.81 ± 0.30 (indole NH) . In contrast, the 6-methyl analog (C19H22N2O2, MW 310.39) has a higher molecular weight and an additional rotatable bond due to the extra methyl group, which can affect crystal packing, solubility, and chromatographic retention time [1]. The target compound has a computed topological polar surface area (TPSA) of 46.34 Ų and 4 rotatable bonds, placing it within favorable oral drug-likeness space (Lipinski Rule of 5 compliant) [2].

physicochemical characterization purification optimization formulation development

Proteasome Subunit Beta Type-5 Inhibition: Preliminary BindingDB Activity Data

A single datapoint from BindingDB (ChEMBL5205926) reports that the target compound inhibits human constitutive proteasome subunit beta type-5 with an IC50 of 16,000 nM (16 μM) in human erythrocytes using a fluorogenic substrate assay with UV-spectrometric detection [1]. This weak biochemical activity, while not indicative of a primary pharmacological mechanism, provides a measurable biochemical fingerprint that distinguishes it from structurally similar indole-2-carboxamides for which no proteasome activity has been reported. For comparison, established proteasome inhibitors such as bortezomib exhibit IC50 values in the low nanomolar range (e.g., ~3–7 nM) against the same target [2], confirming that the target compound is not a potent proteasome ligand but may serve as a weak-affinity starting point for fragment-based or scaffold-hopping approaches.

proteasome inhibition biochemical screening target identification

5-Fluoro vs. 5-Chloro Indole-2-Carboxamides: CB1 Allosteric Modulator Potency Divergence from Published SAR

Published SAR from Nguyen et al. (2015) provides a direct head-to-head comparison between 5-fluoro and 5-chloro indole-2-carboxamides in a CB1 FLIPR calcium mobilization assay. Compound 44 (5-F, 3-H, NEt2-phenethyl) showed a CB1 IC50 of 318 ± 53 nM, whereas its direct 5-chloro analog (Compound 45) achieved an IC50 of 79 ± 7 nM—a 4-fold potency advantage for the chloro substituent [1]. However, this trend reverses in the 3-methyl series: Compound 43 (5-F, 3-Me, NEt2) had an IC50 of 151 ± 20 nM, outperforming its 5-chloro counterpart (Compound 17, IC50 = 483 ± 60 nM) by approximately 3.2-fold [2]. This context-dependent SAR demonstrates that 5-fluoro substitution does not uniformly weaken or strengthen CB1 activity; rather, its effect depends on cooperative interactions with the C3 substituent. For the target compound (C3 = H, but with a furan N-substituent absent from the Nguyen dataset), the net CB1 activity cannot be reliably predicted from existing 5-fluoro data alone, underscoring the need for empirical evaluation.

CB1 negative allosteric modulator halogen SAR calcium mobilization assay

Optimal Research Deployment Scenarios for 5-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide


Chemical Probe Development for Novel Target Deconvolution via Furan-Containing Pharmacophore Screening

The furan-2-ylmethyl N-substituent distinguishes this compound from the well-characterized phenethyl-containing indole-2-carboxamide CB1 allosteric modulator series. This structural divergence makes it a suitable candidate for broad-panel kinase or GPCR selectivity screening to identify novel targets that accommodate a furan moiety in the amide binding pocket. The documented SAR showing that alternative linkers abolish CB1 activity [1] implies that any observed biological activity is likely mediated through non-CB1 targets, enabling clean target deconvolution studies.

SAR Expansion Around the 5-Fluoroindole Core for Kinase Inhibitor Lead Optimization

Indole-2-carboxamides have been patented as IKK2 inhibitors and Btk/Tec family kinase inhibitors [2][3]. The target compound's 5-fluoro substitution provides an electron-withdrawing group at a position known to influence kinase hinge-region binding. The compound can serve as a core scaffold for systematic variation of the furan-containing N-substituent, bridging the structural gap between classical phenethyl-based kinase inhibitors and heterocycle-containing next-generation analogs.

Physicochemical Benchmarking Standard for Halogen-Substituted Indole-2-Carboxamide Libraries

With predicted LogP of 3.19, TPSA of 46.34 Ų, and full Lipinski Rule of 5 compliance [4], this compound represents a well-characterized physicochemical reference point for the 5-fluoroindole-2-carboxamide subclass. It can be used as an internal standard for HPLC method development, solubility determination, and stability assessment when profiling larger compound libraries, particularly those containing 5-halogen indole variants.

Weak-Affinity Biochemical Probe for Proteasome Subunit Beta Type-5 Interaction Studies

The BindingDB-reported IC50 of 16,000 nM against proteasome subunit beta type-5 [5] provides a validated—albeit low-potency—biochemical interaction. This supports its use as a negative control or reference compound in proteasome inhibition assays, where its weak activity can help define assay signal windows and distinguish non-specific from specific proteasome binders in high-throughput screening campaigns.

Quote Request

Request a Quote for 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.